molecular formula C19H30N2O5 B4074214 1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate

1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate

Cat. No. B4074214
M. Wt: 366.5 g/mol
InChI Key: WBRBKVPROGIMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease, as well as for anxiety and depression.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate is not fully understood, but it is believed to act as a dopamine receptor agonist and a serotonin receptor antagonist. By modulating the levels of these neurotransmitters, this compound may be able to provide therapeutic benefits for various neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in animal studies. It has been shown to increase dopamine and serotonin levels in the brain, as well as to improve cognitive function and motor coordination. It has also been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate is that it has shown potential as a treatment for a range of neurological disorders, making it an attractive target for further research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies.

Future Directions

There are a number of future directions for research on 1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate. One area of interest is the development of more targeted therapies based on a better understanding of its mechanism of action. Additionally, further studies are needed to investigate its potential as a treatment for other neurological disorders. Finally, there is a need for more research on the safety and efficacy of this compound in human trials.
Conclusion
This compound is a chemical compound that has shown significant potential as a treatment for neurological disorders. While its mechanism of action is not fully understood, it has been found to have a number of biochemical and physiological effects that make it an attractive target for further research. By continuing to investigate its therapeutic potential, researchers may be able to develop more targeted and effective treatments for a range of neurological disorders.

properties

IUPAC Name

oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.C2H2O4/c1-15(2)16-5-7-17(8-6-16)20-14-4-3-11-19-12-9-18-10-13-19;3-1(4)2(5)6/h5-8,15,18H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRBKVPROGIMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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